molecular formula C5H7Cl2N3 B8053729 5-Chloro-2-hydrazinylpyridine hydrochloride

5-Chloro-2-hydrazinylpyridine hydrochloride

Cat. No. B8053729
M. Wt: 180.03 g/mol
InChI Key: RZZJHZOEPCBEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydrazinylpyridine hydrochloride is a useful research compound. Its molecular formula is C5H7Cl2N3 and its molecular weight is 180.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Reactivity and Synthesis : "5-Chloro-2-hydrazinylpyridine hydrochloride" and its derivatives are involved in various chemical reactions, demonstrating their utility in organic synthesis. For example, Schober et al. (1990) describe the nucleophilic introduction of hydrazino groups into pyridazinones, which can be further treated with aldehydes to yield new compounds (Schober, Megyeri, & Kappe, 1990).

  • Anticancer Agents : Some derivatives of "this compound" have potential applications as anticancer agents. Temple et al. (1983) investigated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines and their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

  • Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of diverse heterocyclic structures. For instance, Kolder and Hertog (2010) described the synthesis of 5-chloro-2,4-dihydroxypyridine and examined its reactivity towards various reagents (Kolder & Hertog, 2010).

  • Biological Activity Studies : Sayed et al. (2003) investigated the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines, leading to the creation of pyridazinone derivatives. These compounds showed antimicrobial and antifungal activities, highlighting the potential biomedical applications of "this compound" derivatives (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

  • Fluorescence and Sensing Applications : Ershov et al. (2018) synthesized 2-hydrazinylpyridine-3,4-dicarbonitriles and demonstrated their fluorescence sensitivity towards zinc ions, suggesting potential applications in sensing and detection (Ershov, Ievlev, Belikov, & Maksimova, 2018).

properties

IUPAC Name

(5-chloropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-4-1-2-5(9-7)8-3-4;/h1-3H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZJHZOEPCBEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.